molecular formula C14H16N2O3 B7739443 2-Phthalimido-4-methylpentanamide

2-Phthalimido-4-methylpentanamide

Cat. No.: B7739443
M. Wt: 260.29 g/mol
InChI Key: CLYIXMIVGZWGSH-UHFFFAOYSA-N
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Description

2-Phthalimido-4-methylpentanamide is a compound that belongs to the class of phthalimides, which are known for their diverse applications in medicinal chemistry and organic synthesis Phthalimides are characterized by the presence of a phthalimido group, which is a derivative of phthalic anhydride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phthalimido-4-methylpentanamide typically involves the condensation of phthalic anhydride with a primary amine. One common method is the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of phthalimides, including this compound, often employs high-temperature dehydrative condensation of phthalic anhydride with primary amines. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Phthalimido-4-methylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phthalimido-4-methylpentanamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer applications, it induces apoptosis and cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

    Phthalimide: The parent compound, used widely in organic synthesis and as a precursor for other derivatives.

    N-alkylphthalimides: Similar in structure but with different alkyl groups, affecting their reactivity and applications.

    Phthalimido-thiazolidine derivatives: Known for their anticancer properties.

Uniqueness: 2-Phthalimido-4-methylpentanamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8(2)7-11(12(15)17)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,8,11H,7H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYIXMIVGZWGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-phthalimido-4-methylpentanoic acid (1.32 g, 5.0 mmol) in tetrahydrofuran (25 mL) are added carbonyldiimidazole (0.81 g, 5.0 mmol) and a few crystals of 4-N,N-dimethylaminopyridine followed by 15 mL of tetrahydrofuran. The reaction mixture is stirred at room temperature for 1 hour, then 1 mL of concentrated ammonium hydroxide is added. After 10 minutes, the reaction mixture is diluted with 50 mL water. The resulting slurry is partially concentrated to remove the tetrahydrofuran and filtered. The solid is washed with water and dried in vacuo (60° C., <1 mm) to afford 1.16 g (89%) of 2-phthalimido-4-methylpentanamide as a white powder: mp 173°-176° C.; 1H NMR (DMSO-d6, 250 MHz) δ 7.95-7.79 (m, 4 H, Ar), 7.61 (br s, 1 H, CONH2), 7.22 (br s, 1 H, CONH2), 4.73-4.60 (m, 1 H), 2.30-2.10 (m, 1 H), 1.95-1.80 (m, 1H), 1.45-1.25 (m, 1H); 13C NMR (DMSO-d6) d: 170.4, 167.7, 134.4, 131.5, 123.1, 51.3, 36.4, 24.7, 23.2, 20.6. Anal. Calculated for C14H16N2O3. Theoretical: C, 64.60; H, 6.20; N, 10.76. Found: C, 64.63; H, 6.11; N, 10.70.
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

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